molecular formula C10H20N2O2 B7986256 (R)-1-(3-((2-Hydroxyethyl)(methyl)amino)piperidin-1-yl)ethanone

(R)-1-(3-((2-Hydroxyethyl)(methyl)amino)piperidin-1-yl)ethanone

Cat. No.: B7986256
M. Wt: 200.28 g/mol
InChI Key: KJUZTEXCPBSFLP-SNVBAGLBSA-N
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Description

(R)-1-(3-((2-Hydroxyethyl)(methyl)amino)piperidin-1-yl)ethanone is a chiral piperidine-based compound offered for research and development purposes. This synthetic intermediate is of significant interest in medicinal chemistry and neuroscience research. Piperidine derivatives are fundamental structural motifs in pharmacology and are commonly investigated for their potential biological activity. Researchers may utilize this enantiomerically pure building block in the design and synthesis of novel ligands for central nervous system (CNS) targets. Its structure, featuring a basic amine center and a polar hydroxyethyl chain, makes it a valuable scaffold for exploring structure-activity relationships (SAR). This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-[(3R)-3-[2-hydroxyethyl(methyl)amino]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-9(14)12-5-3-4-10(8-12)11(2)6-7-13/h10,13H,3-8H2,1-2H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUZTEXCPBSFLP-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)N(C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@H](C1)N(C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Approach from (R)-3-Aminopiperidine

Procedure [7,12]:

  • Starting Material : (R)-3-Aminopiperidine.

  • Dual Alkylation :

    • React with 2-chloroethanol and methyl iodide under basic conditions (K₂CO₃, DMF, 60°C, 12 h).

    • Yield : 68–72% after purification.

  • Acetylation : Treat with acetic anhydride in dichloromethane (DCM) with triethylamine (0°C → rt, 2 h).

    • Yield : 85–90%.

Advantages :

  • Retains chirality from the starting material.

  • Scalable for multi-gram synthesis.

Limitations :

  • Requires enantiomerically pure (R)-3-aminopiperidine, which is costly.

Asymmetric Hydrogenation of Ketone Intermediate

Procedure :

  • Synthesis of 3-Oxopiperidine-1-carboxylate :

    • Oxidize 3-hydroxypiperidine (TEMPO/NaClO₂).

  • Asymmetric Reductive Amination :

    • React with 2-(methylamino)ethanol using a chiral ruthenium catalyst (e.g., Ru-(S)-BINAP).

    • Conditions : H₂ (50 psi), MeOH, 24 h.

    • Enantiomeric Excess (ee) : 92–95%.

  • Deprotection and Acetylation :

    • Remove the carboxylate group (LiAlH₄), then acetylate (AcCl, Et₃N).

    • Overall Yield : 55–60%.

Key Data :

StepCatalystee (%)Yield (%)
Reductive AminationRu-(S)-BINAP92–9578
Acetylation85

Advantages :

  • High enantioselectivity.

  • Avoids chiral starting materials.

Resolution via Diastereomeric Salt Formation

Procedure :

  • Racemic Synthesis :

    • Prepare racemic 3-((2-hydroxyethyl)(methyl)amino)piperidine via alkylation of 3-aminopiperidine.

  • Salt Formation :

    • React with (1S)-camphorsulfonic acid in ethanol.

    • Recrystallize to isolate the (R)-enantiomer.

  • Acetylation : As previously described.

    • Overall Yield : 40–45% (after resolution).

Advantages :

  • Cost-effective for small-scale production.
    Limitations :

  • Low yield due to resolution inefficiency.

Comparative Analysis of Methods

MethodStarting MaterialKey Stepee (%)Overall Yield (%)Scalability
Chiral Pool(R)-3-AminopiperidineDual Alkylation10060–65High
Asymmetric Hydrogenation3-OxopiperidineCatalytic Hydrogenation92–9555–60Moderate
ResolutionRacemic AmineDiastereomeric Salt9940–45Low

Critical Reaction Optimization

Alkylation Conditions

  • Solvent : DMF > DMSO due to better solubility of intermediates.

  • Base : K₂CO₃ (2.5 eq) minimizes side reactions compared to NaOH.

Stereochemical Control

  • Catalyst Loading : 2 mol% Ru-(S)-BINAP achieves optimal ee without excess cost.

  • Temperature : Hydrogenation at 25°C prevents catalyst decomposition.

Scalability and Industrial Relevance

  • Preferred Route : Chiral pool approach (Section 2.1) is favored for pilot-scale production due to reliability.

  • Cost Drivers : Price of (R)-3-aminopiperidine (~$120/g) limits large-scale use; asymmetric hydrogenation may become viable with catalyst recycling .

Chemical Reactions Analysis

Types of Reactions

®-1-(3-((2-Hydroxyethyl)(methyl)amino)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity

Research indicates that compounds similar to (R)-1-(3-((2-Hydroxyethyl)(methyl)amino)piperidin-1-yl)ethanone exhibit antidepressant properties. A study focusing on the structure-activity relationship (SAR) of piperidine derivatives highlighted that modifications at the piperidine nitrogen can enhance serotonin reuptake inhibition, a key mechanism in treating depression .

Table 1: Structure-Activity Relationships of Piperidine Derivatives

CompoundModificationActivityReference
AHydroxyethyl substituentIncreased SERT affinity
BMethyl group at R3Enhanced potency
CUnsubstituted R4Baseline activity

2. Neuroprotective Effects

This compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Studies suggest that it may modulate pathways involved in neuronal survival and apoptosis, potentially offering therapeutic avenues for conditions such as Alzheimer’s disease .

Pharmacological Applications

1. Pain Management

The compound has shown promise as an analgesic agent. Its structural similarities to known pain-relieving drugs suggest it may interact with opioid receptors or modulate pain pathways effectively. Experimental models have demonstrated its efficacy in reducing pain responses in animal studies .

Table 2: Analgesic Properties of Related Compounds

CompoundMechanism of ActionEfficacy (Animal Model)Reference
DOpioid receptor agonistSignificant pain reduction
ENMDA receptor antagonistModerate pain relief
FDual-action (opioid & NMDA)High efficacy observed

Case Studies

Case Study 1: Antidepressant Efficacy

In a randomized controlled trial involving patients with major depressive disorder, a derivative of this compound was administered over eight weeks. Results indicated a significant reduction in depression scores compared to placebo, suggesting its potential as a novel antidepressant .

Case Study 2: Neuroprotection in Alzheimer's Models

A study utilized this compound in transgenic mice models of Alzheimer’s disease. The compound was found to reduce amyloid-beta plaque formation and improve cognitive function relative to untreated controls, indicating its neuroprotective properties .

Mechanism of Action

The mechanism of action of ®-1-(3-((2-Hydroxyethyl)(methyl)amino)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The hydroxyethyl and methylamino groups allow it to form hydrogen bonds and electrostatic interactions with receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues in Kinase Inhibition

Several piperidine-based compounds share structural motifs with the target molecule and exhibit potent kinase inhibition:

(R)-3-(3-((7-Chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile ((R)-2)
  • Structure : Contains a 7-chloro-pyrimidoindole substituent linked via a piperidine-acetyl spacer.
  • Activity : IC50 = 480 nM against glycogen synthase kinase-3β (GSK-3β), a target in Alzheimer’s disease.
  • Advantages : Improved metabolic stability compared to earlier analogues (e.g., compound 1 in ) and minimal cytotoxicity .
(R)-1-(3-((7-Bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one ((R)-28)
  • Structure: Features a 7-bromo-pyrimidoindole group and a propanone linker.
  • Activity : IC50 = 360 nM against GSK-3β, with enhanced neuroprotective effects.
  • Key Difference: Replacement of the acetyl group with a propanone moiety increases potency by 25% compared to (R)-2 .
Comparison Table 1: Kinase Inhibitors
Compound Substituent (R) Linker IC50 (nM) Metabolic Stability
Target Compound 2-Hydroxyethyl(methyl)amino Acetyl N/A Not reported
(R)-2 7-Chloro-pyrimidoindole Oxopropanenitrile 480 High
(R)-28 7-Bromo-pyrimidoindole Propanone 360 High

Piperidin-1-yl Ethanone Derivatives in Drug Design

Piperidine-acetyl derivatives are common in anticancer and antimicrobial agents. Examples from include:

1-{4-[({4-[(3-Bromo-4-methylphenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]piperidin-1-yl}-2-(5-nitro-imidazol-1-yl)ethanone
  • Structure : Combines a quinazoline core with a nitroimidazole-piperidine-acetyl group.
  • Properties : Melting point = 143.3–145.0°C; molecular weight = 570.17 g/mol.
1-{4-[({4-[(3-Bromo-4-methylphenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]piperidin-1-yl}-3-(2-methyl-5-nitro-imidazol-1-yl)propyl-1-one
  • Structure : Extends the acetyl linker to a propyl group.
  • Properties : Melting point = 141.2–143.4°C; molecular weight = 638.17 g/mol.
  • Key Difference : The propyl spacer enhances solubility but reduces melting point compared to the acetyl analogue .
Comparison Table 2: Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Linker Type
Target Compound 199.3 Not reported Acetyl
Nitroimidazole-acetyl 570.17 143.3–145.0 Acetyl
Nitroimidazole-propyl 638.17 141.2–143.4 Propyl

Stability and Isomerization Studies

highlights the impact of amide bond isomerization on piperidine-acetyl derivatives. For 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone:

  • Isomerization : At 20°C, NMR reveals distinct chemical shifts for two isomers.
  • Kinetics : Isomerization rate = 380 s⁻¹ at fusion temperature; energy barrier ≈ 67 kJ/mol.
  • Implication : The target compound’s 2-hydroxyethyl group may reduce isomerization by stabilizing one conformation via hydrogen bonding .

Biological Activity

(R)-1-(3-((2-Hydroxyethyl)(methyl)amino)piperidin-1-yl)ethanone, also known by its CAS number 1353948-14-7, is a compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a hydroxyethyl and a methyl amino group. Its molecular formula is C₁₃H₁₈N₂O, and it has a molecular weight of approximately 226.29 g/mol.

PropertyValue
Molecular FormulaC₁₃H₁₈N₂O
Molecular Weight226.29 g/mol
CAS Number1353948-14-7

The biological activity of this compound primarily involves modulation of neurotransmitter systems, particularly those related to dopamine and serotonin. Research indicates that compounds with similar structures often act as inhibitors or modulators of various receptors:

  • Dopamine Receptor Interaction : The compound may exhibit affinity for dopamine receptors, influencing dopaminergic signaling pathways which are crucial in mood regulation and reward mechanisms.
  • Serotonin Receptor Modulation : Potential interactions with serotonin receptors could contribute to anxiolytic and antidepressant effects.

In Vitro Studies

Initial in vitro studies have demonstrated that this compound exhibits significant activity in cell lines expressing dopamine and serotonin receptors. The compound's efficacy was assessed using standard assays measuring receptor binding affinity and functional activity.

In Vivo Studies

In vivo studies in animal models have shown promising results regarding the compound's anxiolytic and antidepressant-like effects. Notably, the following findings were reported:

  • Anxiety Reduction : Behavioral assays indicated reduced anxiety-like behaviors in rodents treated with the compound compared to controls.
  • Antidepressant Effects : The compound also demonstrated potential antidepressant properties through modulation of the serotonergic system.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A clinical trial involving individuals with generalized anxiety disorder showed a significant reduction in anxiety scores after treatment with the compound over a period of six weeks.
  • Case Study 2 : Another study focused on patients with major depressive disorder reported improvements in mood and quality of life metrics following administration of the compound.

Safety and Toxicology

Toxicological assessments have indicated that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential interactions with other medications.

Q & A

Q. How can the synthesis of (R)-1-(3-((2-Hydroxyethyl)(methyl)amino)piperidin-1-yl)ethanone be optimized for higher yield?

Methodological Answer:

  • Key Reagents and Conditions : Use coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) at room temperature. Add DIPEA (N,N-diisopropylethylamine) to maintain basicity .
  • Optimization Strategies :
  • Vary molar ratios of reactants (e.g., 1.1 equivalents of arylacetylene for cross-coupling reactions) .

  • Control reaction time (e.g., 16 hours for amide bond formation) and monitor purity via HPLC .

    Table 1: Synthesis Optimization Parameters

    ParameterCondition (Example)Yield RangeReference
    Coupling ReagentsEDC, DMAP, DIPEA70–95%
    SolventDichloromethane (DCM)95%
    Reaction Time16 hours (amide formation)70–95%

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Structural Confirmation : Use ¹H/¹³C NMR to resolve piperidine and ethanone moieties. Compare spectral data with PubChem entries for analogous piperidinyl ketones .
  • Purity Assessment : Employ HPLC with a C18 column and UV detection (λ = 254 nm). Validate against NIST reference standards for ketones .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., 228.28 g/mol for related compounds) .

Q. How should researchers ensure the compound’s stability during storage?

Methodological Answer:

  • Storage Conditions : Store at –20°C under inert gas (argon or nitrogen) to prevent oxidation. Use amber vials to avoid photodegradation .
  • Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) and monitor via HPLC .

Advanced Research Questions

Q. How does the (R)-enantiomer influence biological activity compared to the (S)-form?

Methodological Answer:

  • Stereochemical Impact : Synthesize both enantiomers using chiral catalysts (e.g., (R)-3-hydroxymethyl piperidine) . Test in receptor-binding assays (e.g., GPCRs) to compare IC₅₀ values.
  • Case Study : For structurally similar compounds, (R)-enantiomers show 10-fold higher affinity for serotonin receptors than (S)-forms .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Comparative Analysis : Replicate experiments under standardized conditions (e.g., pH 7.4, 37°C) . Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization).
  • Purity Checks : Confirm compound identity via X-ray crystallography and exclude impurities (e.g., byproducts from nitro group reduction) .

Table 2: Common Data Contradictions and Solutions

Contradiction TypeResolution StrategyReference
Varied IC₅₀ valuesStandardize assay buffer conditions
Discrepant solubilityUse DMSO stock solutions (≤0.1%)

Q. What mechanistic insights explain this compound’s interaction with cellular targets?

Methodological Answer:

  • Molecular Docking : Model interactions with piperidine-binding pockets (e.g., acetylcholinesterase active site) using AutoDock Vina .
  • Functional Assays : Measure cAMP levels in HEK293 cells transfected with target receptors to assess signaling modulation .

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